molecular formula C18H27N3O3S B11237693 4-butyl-3-methyl-N-(pentan-2-yl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-3-methyl-N-(pentan-2-yl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11237693
M. Wt: 365.5 g/mol
InChI Key: INPWRZJZWIPXLM-UHFFFAOYSA-N
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Description

4-BUTYL-3-METHYL-N-(2-PENTANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a synthetic organic compound belonging to the benzothiadiazine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as diuretics and antihypertensive agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-3-METHYL-N-(2-PENTANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazine core, followed by the introduction of the butyl, methyl, and pentanyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-3-METHYL-N-(2-PENTANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or organometallic reagents under controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-BUTYL-3-METHYL-N-(2-PENTANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as diuretic or antihypertensive properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-BUTYL-3-METHYL-N-(2-PENTANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound may bind to these targets, altering their activity and leading to physiological effects. The pathways involved can include modulation of ion transport, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Hydrochlorothiazide: A well-known diuretic with a similar benzothiadiazine structure.

    Chlorothiazide: Another diuretic with comparable chemical properties.

    Bendroflumethiazide: A thiazide diuretic used to treat hypertension.

Uniqueness

4-BUTYL-3-METHYL-N-(2-PENTANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is unique due to its specific substituents, which may confer distinct pharmacological properties. Its butyl, methyl, and pentanyl groups can influence its binding affinity, selectivity, and overall biological activity compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

IUPAC Name

4-butyl-3-methyl-1,1-dioxo-N-pentan-2-yl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H27N3O3S/c1-5-7-11-21-14(4)20-25(23,24)17-12-15(9-10-16(17)21)18(22)19-13(3)8-6-2/h9-10,12-13H,5-8,11H2,1-4H3,(H,19,22)

InChI Key

INPWRZJZWIPXLM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)CCC)C

Origin of Product

United States

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